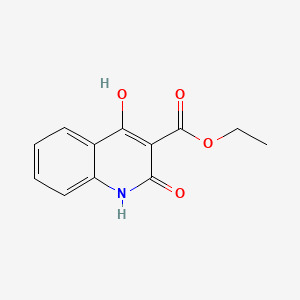

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-hydroxy-2-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-17-12(16)9-10(14)7-5-3-4-6-8(7)13-11(9)15/h3-6H,2H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLPFJDOUVCBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193121 | |

| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40059-53-8 | |

| Record name | Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40059-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-2-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040059538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: A Keystone Intermediate in Medicinal Chemistry

Introduction: The Quinolinone Scaffold and the Significance of a Versatile Intermediate

The quinoline and quinolinone structural motifs are cornerstones in the realm of medicinal chemistry, recognized as "privileged structures" due to their recurring presence in a multitude of natural products and synthetic compounds with diverse and potent biological activities.[1] These nitrogen-containing heterocyclic aromatic compounds have demonstrated a wide pharmacological spectrum, including antioxidant, anti-inflammatory, antimalarial, antibacterial, antifungal, antiviral, and anticancer properties.[1] Within this esteemed class of molecules, Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate emerges as a pivotal intermediate, a versatile building block that empowers chemists to explore novel therapeutic agents. Its unique structural features, including a reactive ester group and a modifiable quinolinone core, provide a fertile ground for the synthesis of a vast array of derivatives with tailored biological functions.[2] This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications in the development of next-generation therapeutics.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthetic chemistry and drug design. These properties dictate its reactivity, solubility, and handling characteristics.

| Property | Value | Source |

| IUPAC Name | ethyl 4-hydroxy-2-oxo-1H-quinoline-3-carboxylate | PubChem[3] |

| CAS Number | 40059-53-8 | PubChem[3] |

| Molecular Formula | C₁₂H₁₁NO₄ | PubChem[3] |

| Molecular Weight | 233.22 g/mol | PubChem[3] |

| Appearance | White to light yellow to light orange crystalline powder | Chem-Impex[2] |

| Melting Point | 271 °C | Chem-Impex[2] |

| Solubility | Slightly soluble in water; soluble in DMSO and methanol | ChemicalBook, SGT Life Sciences[4][5] |

Synthesis and Mechanistic Considerations

The synthesis of this compound and its derivatives is a well-established area of organic chemistry. One common and efficient method involves the condensation of an appropriately substituted aniline with diethyl malonate, followed by a cyclization reaction.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for N-substituted quinolinone derivatives, starting from isatoic anhydride.

Caption: Generalized synthesis of N-substituted quinolinone-3-carboxylates.

Step-by-Step Synthesis Protocol (Illustrative Example)

The following protocol outlines the synthesis of the corresponding carboxylic acid from the ethyl ester, a common subsequent step in derivatization.

Reaction: Hydrolysis of Ethyl 4-hydroxyquinoline-3-carboxylate to 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[6][7]

Materials:

-

Ethyl 4-hydroxyquinoline-3-carboxylate

-

2N Sodium Hydroxide (NaOH) solution

-

2N Hydrochloric Acid (HCl)

-

Deionized water

Procedure:

-

Suspend Ethyl 4-hydroxyquinoline-3-carboxylate (e.g., 15 g, 69 mmol) in 2N sodium hydroxide solution (150 mL).[6][7]

-

After the reaction is complete, cool the mixture to room temperature.[6][7]

-

Acidify the filtrate to a pH of 4 with 2N hydrochloric acid, which will result in the precipitation of a white solid.[6][7]

-

Collect the precipitate by filtration.

-

Wash the precipitate several times with deionized water.

-

Dry the product under vacuum to yield 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[6][7]

Causality in Experimental Choices:

-

Reflux Conditions: The use of elevated temperature (reflux) is crucial to provide the necessary activation energy for the hydrolysis of the stable ester group.

-

Alkaline Hydrolysis: Sodium hydroxide acts as a catalyst and a reactant, promoting the saponification of the ethyl ester to the corresponding carboxylate salt, which is soluble in the aqueous solution.

-

Acidification: The addition of hydrochloric acid protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the solution due to its lower solubility.

Biological Activities and Therapeutic Potential

The true value of this compound lies in its role as a precursor to a wide range of biologically active molecules. The quinolinone scaffold is a privileged structure in drug discovery, and modifications to this core can lead to compounds with potent and selective activities.[1]

Key Therapeutic Areas of Investigation:

-

Anticancer Activity: Derivatives of the 4-hydroxy-2-quinolinone scaffold have been investigated as potent anticancer agents.[1] For instance, certain N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been explored as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in cancer cell signaling pathways.[1] Other derivatives have shown promising anti-proliferative activity against various cancer cell lines, including pancreatic, cervical, and breast cancer.[8][9]

-

Antibacterial and Antimicrobial Activity: The quinolone core is famously associated with antibacterial agents. Derivatives of this compound have been investigated as potential inhibitors of Streptococcus pneumoniae and have shown the potential to overcome antibiotic resistance.[1] The mechanism of action for many quinolone antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[10]

-

Anti-inflammatory Activity: Certain derivatives, such as 4-alkylamino and 4-arylamino-2-oxo-1,2-dihydroquinolines, have been synthesized and evaluated for their anti-inflammatory properties.[11] The mechanism of anti-inflammatory action can be diverse, but some quinolinone derivatives have been shown to inhibit enzymes like lipoxygenase (LOX).[1]

-

Antioxidant Activity: The 4-hydroxy-2-quinolinone structure is also associated with antioxidant properties, making it a valuable scaffold in the development of agents to protect cells from oxidative stress.[1][2]

Illustrative Signaling Pathway: PI3K Inhibition in Cancer

The following diagram depicts a simplified representation of the PI3K signaling pathway, a common target for anticancer drugs derived from the quinolinone scaffold.

Caption: Simplified PI3K signaling pathway and the inhibitory action of quinolinone derivatives.

Applications in Drug Discovery and Development

The versatility of this compound makes it a valuable tool in the drug discovery and development pipeline. Its utility spans from initial library synthesis to lead optimization.

Workflow in a Drug Discovery Campaign

The following diagram outlines a typical workflow where this intermediate plays a crucial role.

Caption: Drug discovery workflow utilizing the quinolinone intermediate.

The ability to readily modify the core structure of this compound allows for the generation of large, diverse chemical libraries. These libraries can then be screened against various biological targets to identify "hit" compounds. Subsequent rounds of synthesis and biological evaluation, guided by structure-activity relationship (SAR) studies, can then be used to optimize these hits into potent and selective "lead" compounds for further preclinical and clinical development.

Conclusion: A Privileged Scaffold for Future Discoveries

This compound is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its straightforward synthesis and versatile reactivity provide a robust platform for the design and discovery of novel therapeutic agents targeting a wide range of diseases. As our understanding of disease biology deepens, the importance of such adaptable molecular scaffolds will only continue to grow. Researchers and drug development professionals who master the chemistry and applications of this key intermediate will be well-positioned to contribute to the next generation of life-saving medicines.

References

- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C12H11NO4 | CID 54684458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. zhonghanchemical.com [zhonghanchemical.com]

- 5. Ethyl 4-Oxo-1,4-Dihydroquinoline-3-Carboxylate Exporters & Suppliers [sgtlifesciences.com]

- 6. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | 13721-01-2 [chemicalbook.com]

- 8. scihorizon.com [scihorizon.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. staff.najah.edu [staff.najah.edu]

An In-depth Technical Guide to Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: A Privileged Scaffold in Medicinal Chemistry

Abstract

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, a prominent member of the 4-hydroxy-2-quinolone class, stands as a cornerstone heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery. Its unique structural and electronic properties, characterized by a tautomeric equilibrium and multiple points for functionalization, have rendered it a "privileged structure" for the design of novel therapeutic agents. This guide provides a comprehensive technical overview of its structure, physicochemical properties, synthesis, reactivity, and diverse applications, with a particular focus on its role in the development of innovative pharmaceuticals. The content herein is tailored for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and field-proven insights.

Introduction: The Significance of the 4-Hydroxy-2-quinolone Core

The 4-hydroxy-2-quinolone scaffold is a recurring motif in a multitude of natural products and synthetic compounds exhibiting a broad spectrum of biological activities.[1][2][3] This heterocyclic system is of great interest due to its versatile chemical nature and its proven track record in yielding compounds with therapeutic potential.[4][5] this compound, with its ester functionality, serves as a key intermediate, providing a reactive handle for the synthesis of a diverse library of derivatives. Its derivatives have shown promise as antibacterial, anticancer, antiproliferative, analgesic, and antiallergenic agents.[1] The core structure's ability to interact with various biological targets has solidified its importance in the pursuit of new medicines.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule are dictated by its structure. This compound (IUPAC Name: ethyl 4-hydroxy-2-oxo-1H-quinoline-3-carboxylate[6]) possesses a bicyclic quinolone core. The molecule exists in a tautomeric equilibrium between the 4-hydroxy-2-oxo form and the 2,4-dihydroxyquinoline form, with the former being predominant. This tautomerism plays a crucial role in its reactivity.[1]

A key structural feature is the strong intramolecular hydrogen bond between the 4-hydroxyl group and the carbonyl group of the ester at the 3-position. This interaction influences the compound's conformation and reactivity. Spectroscopic analyses, particularly 1H-NMR, show a characteristic downfield shift for the hydroxyl proton, often observed between 16 and 17 ppm, confirming this strong hydrogen bonding.[7]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₄ | [6][8] |

| Molecular Weight | 233.22 g/mol | [6][8][9] |

| CAS Number | 40059-53-8 | [6] |

| IUPAC Name | ethyl 4-hydroxy-2-oxo-1H-quinoline-3-carboxylate | [6] |

| Appearance | Solid | [10] |

| Melting Point | 270 °C (for a related compound) | [10] |

| Solubility | Slightly soluble in DMF and DMSO (with heating) | [10] |

| XLogP3 | 1.7 | [6][9] |

| SMILES | CCOC(=O)C1=C(C2=CC=CC=C2NC1=O)O | [6][11] |

| InChIKey | LGLPFJDOUVCBNP-UHFFFAOYSA-N | [6][11] |

Synthesis: The Conrad-Limpach-Knorr Reaction and its Variants

The classical and most prevalent method for synthesizing 4-hydroxy-2-quinolones is the Conrad-Limpach-Knorr synthesis .[12][13][14] This reaction involves the condensation of an aniline with a β-ketoester, such as diethyl malonate, followed by a thermal cyclization.[12][13] The regioselectivity of the initial condensation is temperature-dependent. Milder conditions favor the formation of the enamine intermediate, which upon cyclization at high temperatures (around 250 °C), yields the 4-hydroxyquinoline product (Conrad-Limpach pathway).[13][15] Conversely, higher initial reaction temperatures can lead to the formation of a β-keto anilide, which cyclizes to the isomeric 2-hydroxyquinoline (Knorr pathway).[13]

Experimental Protocol: Conrad-Limpach Synthesis of this compound

This protocol is a generalized procedure based on established methodologies.

Step 1: Condensation of Aniline and Diethyl Malonate

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of aniline and diethyl malonate.

-

Add a catalytic amount of a Lewis acid (e.g., BiCl₃) or a protic acid (e.g., p-toluenesulfonic acid).[1] Microwave irradiation can also be employed to accelerate this step.[1]

-

Heat the mixture at a moderate temperature (typically 120-140 °C) for 2-4 hours to facilitate the formation of the enamine intermediate, ethyl 3-anilino-2-butenoate, with the removal of water.

Step 2: Thermal Cyclization

-

The crude enamine intermediate from Step 1 is added to a high-boiling point, inert solvent such as Dowtherm A or mineral oil.

-

The mixture is heated to a high temperature (approximately 240-260 °C) and maintained for 30-60 minutes. This high temperature is crucial for the intramolecular cyclization and elimination of ethanol.

-

Upon cooling, the product, this compound, precipitates from the reaction mixture.

-

The solid product is collected by filtration, washed with a suitable solvent (e.g., ethanol, hexane) to remove the high-boiling solvent and any unreacted starting materials, and can be further purified by recrystallization.

Caption: Workflow for the Conrad-Limpach Synthesis.

Chemical Reactivity and Derivatization

The high reactivity of this compound is primarily governed by the interplay of the 4-hydroxyl and 2-carbonyl groups within the pyridine part of the molecule.[16] This arrangement allows for a variety of chemical transformations, making it a versatile scaffold for building molecular diversity.

Key Reaction Sites:

-

The 4-Hydroxyl Group: This group can be alkylated or acylated. It can also be converted to a leaving group (e.g., by reaction with POCl₃ to form a 4-chloro derivative), which can then be displaced by various nucleophiles.[17]

-

The N1-Position: The nitrogen atom can be alkylated or arylated, often using a base such as sodium hydride followed by an alkyl or aryl halide.[7]

-

The Ester at C3: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.[7][18] It can also undergo transesterification.

-

The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, although the conditions need to be carefully controlled due to the presence of the electron-donating and -withdrawing groups.

Caption: Major reactivity pathways for derivatization.

Applications in Drug Discovery and Medicinal Chemistry

The 4-hydroxy-2-quinolone scaffold is considered a "privileged structure" because it is capable of binding to a variety of biological targets with high affinity.[7] This has led to the development of numerous derivatives of this compound with a wide range of pharmacological activities.

Key Therapeutic Areas:

-

Antibacterial Agents: Derivatives of this scaffold have been investigated as potential inhibitors of bacterial enzymes, showing activity against resistant strains like Streptococcus pneumoniae.[7]

-

Anticancer Agents: Several 4-hydroxy-2-quinolone-3-carboxamides have been synthesized and evaluated as anticancer agents, with some showing inhibitory activity against kinases such as PI3Kα.[7]

-

Cannabinoid Receptor Ligands: The scaffold has been utilized to design and synthesize high-affinity ligands for the cannabinoid receptor 2 (CB2R), which is a target for inflammatory and neuropathic pain.[7]

-

Antiviral and Anticonvulsant Activity: The broader class of 4-hydroxyquinolin-2-ones has shown promise in the development of antiviral and anticonvulsant drugs.[2][3]

-

Other Applications: These compounds have also found applications as antioxidants, antifungal agents, UV absorbers, and optical brighteners.[2][3]

Caption: Diverse applications stemming from the core scaffold.

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation in drug discovery. Its straightforward synthesis, well-defined reactivity, and the proven biological relevance of its derivatives make it an invaluable tool for medicinal chemists. As our understanding of disease pathways deepens, the strategic modification of this privileged scaffold will undoubtedly continue to yield novel and effective therapeutic agents. The insights and protocols provided in this guide aim to empower researchers to fully leverage the potential of this remarkable heterocyclic system.

References

- 1. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Applications of 4-Hydroxyquinolin-2-one and Quinoli...: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C12H11NO4 | CID 54684458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Compound this compound - Chemdiv [chemdiv.com]

- 9. Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate | C12H11NO4 | CID 231919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethyl 4-Oxo-1,4-Dihydroquinoline-3-Carboxylate Exporters & Suppliers [sgtlifesciences.com]

- 11. PubChemLite - this compound (C12H11NO4) [pubchemlite.lcsb.uni.lu]

- 12. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 14. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 15. synarchive.com [synarchive.com]

- 16. 4-HYDROXY-2-QUINOLONES. 130. THE REACTIVITY OF ETHYL 4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXYLATES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 17. staff.najah.edu [staff.najah.edu]

- 18. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Introduction: The Quinoline Core in Modern Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1][2] Derivatives of quinoline have been developed as antibacterial, antimalarial, anticancer, and anti-inflammatory agents.[1][3] Within this important class of heterocycles, Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate stands out as a pivotal synthetic intermediate. Its unique arrangement of functional groups—a hydroxyl, a ketone, and a carboxylate ester—offers a versatile platform for a wide array of chemical transformations. This guide provides an in-depth examination of this compound, from its fundamental properties and synthesis to its characterization and applications, designed to empower researchers in their scientific endeavors.

Compound Identification and Physicochemical Properties

Precise identification is the foundation of reproducible science. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.

-

CAS Number: 40059-53-8[4]

The compound's structure features a bicyclic quinolone core. It exists in tautomeric forms, predominantly the 4-hydroxy-2-oxo form (the enol-keto form), which is stabilized by intramolecular hydrogen bonding.[5] This structural nuance is critical for understanding its reactivity and spectroscopic behavior.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₂H₁₁NO₄ | [4][6] |

| Molecular Weight | 233.22 g/mol | [4][6][7] |

| IUPAC Name | ethyl 4-hydroxy-2-oxo-1H-quinoline-3-carboxylate | [4] |

| Appearance | White to light yellow crystalline powder | [8] |

| Melting Point | ~271 °C | [8] |

| Solubility | Soluble in DMSO and hot ethanol; sparingly soluble in water. | N/A |

Synthesis and Mechanistic Insights: The Conrad-Limpach Reaction

The most common and historically significant method for synthesizing 4-hydroxyquinolines is the Conrad-Limpach synthesis, first reported in 1887.[5] This reaction involves the condensation of an aniline with a β-ketoester, in this case, diethyl malonate. The process is typically a two-step, one-pot procedure.

Causality in Experimental Design: The reaction proceeds through two distinct thermal stages. The initial, lower-temperature step (approx. 100-140 °C) facilitates the formation of an enamine intermediate via nucleophilic attack of the aniline on one of the ester carbonyls of diethyl malonate. This step is kinetically controlled. The second, high-temperature step (approx. 240-250 °C) is the critical thermal cyclization.[3][9] The high energy input is necessary to overcome the activation barrier for the intramolecular electrophilic attack of the aromatic ring onto the second ester carbonyl, which transiently disrupts the aromaticity of the aniline ring.[9][10] This thermodynamically driven cyclization ultimately forms the stable quinolone ring system.[11]

Detailed Experimental Protocol

Materials:

-

Aniline

-

Diethyl malonate

-

Dowtherm A (or another high-boiling point solvent like diphenyl ether)

-

Ethanol

-

Hexanes

Procedure:

-

Step A: Enamine Formation. In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine aniline (1.0 eq) and diethyl malonate (1.1 eq). Heat the mixture to 140 °C for 2 hours. Ethanol, a byproduct of the condensation, will be collected in the Dean-Stark trap.

-

Step B: Thermal Cyclization. To the crude enamine intermediate, add a high-boiling solvent such as Dowtherm A. Heat the reaction mixture to 250 °C. Maintain this temperature for 30 minutes. The solution will typically turn from a pale yellow to a deep amber or brown.

-

Work-up and Isolation. Allow the reaction mixture to cool to approximately 100 °C. Carefully add hexanes to precipitate the product. The solid product can then be collected by vacuum filtration.

-

Purification. Wash the collected solid with hot ethanol to remove unreacted starting materials and byproducts. The product, this compound, is typically obtained as a crystalline solid of sufficient purity for many subsequent applications.

Synthesis Workflow Diagram

Caption: Workflow for the Conrad-Limpach synthesis.

Spectroscopic Characterization: A Self-Validating System

Confirming the structure of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system where each technique corroborates the findings of the others.

Table 2: Spectroscopic Data Summary

| Technique | Key Feature | Expected Observation | Interpretation |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | Multiplets between δ 7.2-8.0 ppm | Protons on the benzene ring of the quinoline core. |

| Ethyl Ester | Quartet (~δ 4.3 ppm) & Triplet (~δ 1.3 ppm) | CH₂ and CH₃ groups of the ethyl ester. | |

| N-H Proton | Broad singlet > δ 11.0 ppm | Acidic proton on the nitrogen atom. | |

| O-H Proton | Broad singlet > δ 12.0 ppm | Enolic hydroxyl proton, often H-bonded. | |

| ¹³C NMR | Carbonyls | Signals > δ 160 ppm | C2 (amide C=O) and C4 (enolized C=O) and ester C=O. |

| Aromatic Carbons | Signals between δ 115-140 ppm | Six distinct carbons of the benzene ring. | |

| IR (FTIR) | O-H / N-H Stretch | Broad band from 2500-3400 cm⁻¹ | Overlapping stretches from OH and NH groups involved in H-bonding. |

| C=O Stretches | Strong bands around 1650-1720 cm⁻¹ | Amide and ester carbonyl stretches. |

| Mass Spec (MS) | Molecular Ion Peak | [M+H]⁺ at m/z 234.07 | Confirms the molecular weight of the compound. |

Structural Visualization

The following diagram highlights the key functional groups responsible for the characteristic spectroscopic signals.

Caption: Structure with key spectroscopic regions highlighted.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile scaffold. Its value lies in the strategic placement of reactive sites that allow for further molecular elaboration.

-

Scaffold for Bioactive Molecules: The 4-hydroxy-2-quinolone core is a privileged structure in drug discovery.[1][12] This starting material allows for modifications at several key positions:

-

N1-Position: Alkylation or arylation can modulate pharmacokinetic properties.[3]

-

C3-Ester: Can be hydrolyzed to the corresponding carboxylic acid or converted to a wide range of amides, which has been a successful strategy in developing potent enzyme inhibitors.[1]

-

C4-Hydroxyl: Can be converted to other functional groups, such as a chloro group, to enable nucleophilic substitution reactions.[13]

-

-

Antimicrobial and Antifungal Agents: Research has shown that derivatives of the 4-hydroxy-2-quinolone scaffold, particularly those with long alkyl chains at the C3 position, exhibit significant antibacterial and antifungal activities.[12]

-

Anticancer and Anti-inflammatory Agents: The quinolone framework is central to compounds designed as kinase inhibitors for cancer therapy and as inhibitors of enzymes like lipoxygenase (LOX) in inflammatory pathways.[1]

Logical Pathway for Drug Discovery

The utility of this compound can be visualized as a branching pathway from a central, versatile core to diverse biological applications.

Caption: Role as a versatile scaffold in drug discovery.

Safety and Handling

As with any laboratory chemical, proper safety protocols are essential.

-

Hazards: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[4]

-

Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 3. soc.chim.it [soc.chim.it]

- 4. This compound | C12H11NO4 | CID 54684458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 6. Compound this compound - Chemdiv [chemdiv.com]

- 7. Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate | C12H11NO4 | CID 231919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 12. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs | MDPI [mdpi.com]

- 13. staff.najah.edu [staff.najah.edu]

Tautomerism in 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives

An In-Depth Technical Guide to Tautomerism in 4-hydroxy-2-oxo-1,2-dihydroquinoline Derivatives

Abstract

The 4-hydroxy-2-oxo-1,2-dihydroquinoline, commonly known as the 4-hydroxy-2-quinolone scaffold, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] This guide delves into the critical, yet often nuanced, phenomenon of tautomerism inherent to this scaffold. The dynamic equilibrium between its tautomeric forms—primarily the keto-amide and enol-imidol structures—profoundly influences the physicochemical properties, spectroscopic signatures, and pharmacological profiles of its derivatives. Understanding and controlling this equilibrium is paramount for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutics based on this versatile framework. This document provides a comprehensive exploration of the structural basis of this tautomerism, the key factors governing the equilibrium, advanced analytical and computational methodologies for its characterization, and its direct implications for drug discovery and development.

The Fundamental Equilibrium: Unveiling the Tautomeric Forms

The term "4-hydroxy-2-quinolone" itself suggests a specific structure, but this name belies the chemical reality of a dynamic equilibrium. The scaffold can exist in several tautomeric forms, with the equilibrium position being highly sensitive to the molecular environment. The two principal forms involved in this equilibrium are the 4-hydroxy-quinolin-2(1H)-one (keto-amide form) and the quinoline-2,4-diol (enol-imidol form).

-

4-hydroxy-quinolin-2(1H)-one (Keto-Amide Form): This form contains a ketone at the C2 position and a hydroxyl group at the C4 position. The nitrogen atom is part of an amide linkage within the heterocyclic ring.

-

Quinoline-2,4-diol (Enol-Imidol Form): This tautomer features hydroxyl groups at both the C2 and C4 positions, resulting in a fully aromatic quinoline ring system. The nitrogen atom is part of an imidol group.

The equilibrium between these forms is not merely an academic curiosity; it dictates the molecule's shape, hydrogen bonding capabilities, and electronic distribution, which are all critical determinants of biological activity.[3]

Caption: The primary tautomeric equilibrium in 4-hydroxy-2-quinolone derivatives.

Governing the Equilibrium: Key Influential Factors

The predominance of one tautomer over another is a delicate balance dictated by several interconnected factors. A thorough understanding of these factors provides a toolbox for medicinal chemists to potentially "lock" a molecule into its more active conformation.

The Role of Substituents and Intramolecular Hydrogen Bonding

The nature and position of substituents on the quinolone ring have a profound effect on the tautomeric equilibrium, primarily through electronic effects and steric hindrance. However, the most significant influence is often the potential for intramolecular hydrogen bonding.[4]

-

Hydrogen Bond Acceptors at C3: A substituent at the 3-position that can act as a hydrogen bond acceptor (e.g., a carbonyl group from an ester or amide) strongly favors the enol form . This is due to the formation of a highly stable, six-membered intramolecular hydrogen bond between the C4-hydroxyl group and the C3 substituent.[4][5]

-

Hydrogen Bond Acceptors at C2 or C8: Conversely, substituents at the C2 or C8 positions that can accept a hydrogen bond tend to shift the equilibrium towards the keto form .[4] This stabilization arises from different hydrogen bonding networks and the preservation of an extended conjugated system.

The Solvent Effect

The polarity and hydrogen-bonding capacity of the solvent play a critical role in stabilizing or destabilizing the different tautomers.

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents can form hydrogen bonds with the solute. They tend to favor the more polar keto-amide form .[6]

-

Aprotic Solvents (e.g., DMSO, THF): In solvents like dimethyl sulfoxide (DMSO), which is a common solvent for NMR studies, the keto-amide form is also often predominant.[7]

-

Non-polar Solvents (e.g., Benzene, CCl₄): In non-polar environments, the less polar enol form , often stabilized by intramolecular hydrogen bonding, can become significantly more populated.[8]

| Solvent Type | Predominant Tautomer | Rationale | Supporting Evidence |

| Polar Protic (e.g., Water) | Keto-Amide | Intermolecular H-bonding with solvent stabilizes the more polar C=O and N-H bonds. | DFT calculations show increased stability of the keto form in polar solvents.[6] |

| Polar Aprotic (e.g., DMSO) | Keto-Amide | The keto form is generally favored in solution.[7][9] | ¹H and ¹³C NMR studies in DMSO-d₆ consistently show signals for the keto tautomer.[7] |

| Non-polar (e.g., CCl₄) | Enol | Intramolecular H-bonding is favored over solvent interaction, stabilizing the enol form. | Studies on similar β-dicarbonyl systems show a dramatic increase in enol content in non-polar solvents.[8] |

pH and Ionization State

The pH of the medium can influence the tautomeric equilibrium by altering the ionization state of the molecule. The hydroxyl groups and the amide proton have distinct pKa values, and deprotonation can lead to anionic species where the charge is delocalized, effectively creating a new electronic system that may favor one geometry over another. At physiological pH (~7.4), the neutral forms are typically most relevant, with the keto-amide tautomer often predominating.[10]

Analytical and Computational Characterization

Elucidating the tautomeric state of a 4-hydroxy-2-quinolone derivative is not trivial and requires a multi-faceted approach combining spectroscopic analysis and theoretical calculations.

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for studying tautomerism in solution.

-

¹H NMR: The presence of distinct signals for both tautomers allows for direct observation and quantification of the equilibrium. The keto form typically shows a characteristic N-H proton signal (often broad, >10 ppm in DMSO-d₆) and a C3-H proton signal around 5.5-6.0 ppm. The enol form will lack these and instead show two distinct O-H signals.[7]

-

¹³C NMR: The chemical shifts of the carbonyl carbon (C2) and the hydroxyl-bearing carbon (C4) are highly indicative. The keto form exhibits a C2 signal in the carbonyl region (~160-165 ppm) and a C4 signal around 170-175 ppm. In the enol form, both C2 and C4 would show signals characteristic of sp² carbons bearing hydroxyl groups (~150-160 ppm).[7]

-

Advanced 2D NMR: Techniques like ¹H-¹⁵N HSQC and HMBC can provide unequivocal proof of the tautomeric structure by correlating the proton on the nitrogen to the nitrogen atom itself, confirming the N-H bond of the keto-amide form.[5]

X-Ray Crystallography: This technique provides an unambiguous snapshot of the tautomeric form present in the solid state.[4] While this does not necessarily reflect the equilibrium in solution, it provides a definitive structural assignment for one state and is invaluable for validating computational models.

Infrared (IR) and UV-Vis Spectroscopy:

-

IR Spectroscopy: The keto form will show characteristic C=O stretching vibrations. The enol form, stabilized by strong intramolecular hydrogen bonding, will display a very broad O-H stretch at lower wavenumbers.[4]

-

UV-Vis Spectroscopy: The two tautomers have different chromophores. The enol form, with its fully aromatic quinoline system, often has a different absorption maximum compared to the keto form, whose aromaticity is confined to the benzene ring.[10]

Computational Chemistry

Density Functional Theory (DFT) calculations are an indispensable tool for predicting the relative stability of tautomers. By calculating the Gibbs free energy (ΔG) of each tautomer in the gas phase or in different solvent environments (using models like the Polarizable Continuum Model, PCM), one can predict the equilibrium constant.[6] These calculations have shown excellent agreement with experimental results, confirming that the keto-amide form is generally more stable, but that this preference can be overturned by strong intramolecular hydrogen bonding in the enol form.[3][4]

Caption: Workflow for the characterization of tautomerism in quinolone derivatives.

Implications in Drug Discovery and Development

The tautomeric state of a 4-hydroxy-2-quinolone derivative is not an abstract concept; it is a critical parameter that directly impacts its potential as a drug candidate.

Receptor Binding and Pharmacological Activity: The three-dimensional shape and hydrogen bond donor/acceptor pattern of a drug molecule are key to its interaction with a biological target. The keto and enol tautomers present fundamentally different patterns. For instance, in the development of certain antimalarial quinolones, docking studies revealed that the 4-oxo (keto) and N-H groups were essential for binding to the target protein.[3] Consequently, derivatives that preferentially exist in the enol form would be expected to have significantly lower activity. This highlights the necessity of preserving the active tautomeric form to retain pharmacological efficacy.[3][11] The scaffold has been successfully exploited to develop agents with a wide range of activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][12][13]

Physicochemical and ADME Properties: Properties like solubility, lipophilicity (logP), and membrane permeability are influenced by tautomerism. The more polar keto form may have higher aqueous solubility but lower membrane permeability compared to the enol form, which can be stabilized by an internal hydrogen bond that masks its polar groups. These differences can have a profound impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.

Experimental Protocols

Protocol: Determination of Tautomeric Ratio by ¹H NMR

Objective: To quantify the ratio of keto to enol tautomers for a 4-hydroxy-2-quinolone derivative in solution.

Materials:

-

4-hydroxy-2-quinolone derivative (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes

-

NMR Spectrometer (≥400 MHz recommended)

Methodology:

-

Sample Preparation: Accurately weigh approximately 5 mg of the synthesized compound and dissolve it in 0.6 mL of the chosen deuterated solvent directly in an NMR tube. Ensure complete dissolution.

-

Instrument Setup:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire a standard ¹H NMR spectrum. Typical parameters: 30° pulse angle, 2-second relaxation delay, 16-32 scans.

-

-

Data Acquisition & Processing:

-

Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

-

Analysis:

-

Identify unique, well-resolved proton signals corresponding to each tautomer. For example, the N-H proton of the keto form or a specific aromatic proton that is shifted between the two forms.

-

Integrate the area under the selected peaks for the keto form (I_keto) and the enol form (I_enol).

-

Calculate the percentage of each tautomer:

-

% Keto = [I_keto / (I_keto + I_enol)] * 100

-

% Enol = [I_enol / (I_keto + I_enol)] * 100

-

-

The equilibrium constant (K_t) is [Enol]/[Keto].

-

Self-Validation: The sum of the calculated percentages should be 100%. Use multiple non-overlapping peaks for quantification, if available, to ensure consistency of the calculated ratio.

Protocol: Computational Prediction of Tautomer Stability via DFT

Objective: To calculate the relative Gibbs free energies of the keto and enol tautomers to predict the predominant form.

Software:

-

Gaussian, ORCA, or similar quantum chemistry software package.

-

GaussView, Avogadro, or similar molecular visualization software.

Methodology:

-

Structure Generation: Build the 3D structures of both the keto-amide and enol-imidol tautomers of the derivative in a molecular editor.

-

Geometry Optimization and Frequency Calculation:

-

For each tautomer, perform a full geometry optimization followed by a frequency calculation. A common and reliable level of theory is B3LYP with the 6-311++G(d,p) basis set.[3][6][10]

-

The frequency calculation is critical to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain the thermal corrections for calculating the Gibbs free energy.

-

-

Solvent Effects (Optional but Recommended):

-

To model the system in solution, repeat the optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying the solvent of interest (e.g., water, DMSO).[6]

-

-

Energy Analysis:

-

Extract the Gibbs free energy (G) for each tautomer from the output files.

-

Calculate the difference in Gibbs free energy: ΔG = G_enol - G_keto.

-

A negative ΔG indicates that the enol form is more stable, while a positive ΔG indicates the keto form is more stable.

-

The equilibrium constant can be estimated using the equation: K_t = exp(-ΔG/RT), where R is the gas constant and T is the temperature (298.15 K).

-

Self-Validation: The chosen level of theory and basis set should be justified by citing literature where it has been successfully applied to similar systems. The absence of imaginary frequencies in the output validates the optimized structures as true minima.

Conclusion

is a fundamental property with far-reaching consequences for drug design and development. The equilibrium between the keto-amide and enol-imidol forms is a delicate interplay of substituent effects, solvent interactions, and pH. A comprehensive characterization, employing a synergistic combination of high-resolution NMR spectroscopy, X-ray crystallography, and validated computational methods, is essential for any research program centered on this scaffold. By understanding and strategically manipulating this tautomeric balance, scientists can unlock the full therapeutic potential of this privileged class of molecules, leading to the development of more potent, selective, and effective drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Versatility of the Quinolinone Scaffold: A Deep Dive into Its Mechanisms of Action

For researchers, medicinal chemists, and drug development professionals, the quinolinone scaffold represents a privileged structure in modern pharmacology. Its inherent versatility allows for a diverse range of biological activities, stemming from its ability to interact with a multitude of molecular targets. This technical guide provides an in-depth exploration of the core mechanisms of action for quinolinone-based compounds, moving beyond a simple cataloging of effects to an analysis of the underlying molecular interactions and the experimental methodologies used to elucidate them.

Part 1: The Quinolinone Core - A Foundation for Diverse Biological Activity

The fundamental quinolinone structure, a fusion of a benzene and a pyridinone ring, provides a rigid and planar core that is amenable to extensive chemical modification. This structural plasticity is the key to its therapeutic promiscuity, allowing for the fine-tuning of electronic properties, steric bulk, and hydrogen bonding potential at various positions. These modifications dictate the specific molecular targets with which the compounds will interact, leading to a wide array of pharmacological effects.

Part 2: Mechanisms of Action - A Target-Centric Exploration

The biological activities of quinolinone derivatives are best understood by examining their interactions with specific molecular targets. This guide will explore the predominant mechanisms of action categorized by their therapeutic application.

Antibacterial Agents: Disrupting DNA Homeostasis

The most well-established role of quinolinone-based compounds, particularly the fluoroquinolones, is as potent antibacterial agents.[1][2][3] Their mechanism of action is centered on the inhibition of two essential bacterial enzymes responsible for DNA replication and repair: DNA gyrase and topoisomerase IV.[1][2][4][5][6][7]

Mechanism of Inhibition:

Quinolones do not simply block the active site of these enzymes. Instead, they bind to the enzyme-DNA complex, effectively trapping it in a transient state where the DNA is cleaved.[1][6] This stabilization of the cleavage complex prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[1][5] The collision of replication forks with these stalled complexes results in catastrophic DNA damage, triggering the SOS response and ultimately leading to bacterial cell death.[1]

Structure-Activity Relationship (SAR):

The efficacy of quinolone antibacterials is heavily influenced by substituents on the core scaffold.[8]

-

N-1 Position: Substitution is crucial for antibacterial activity.[8]

-

C-6 Position: The presence of a fluorine atom significantly enhances gyrase inhibition and broadens the spectrum of activity.[2][8]

-

C-7 Position: This position is critical for direct interaction with topoisomerase and influences potency and spectrum. Piperazine and other heterocyclic moieties at this position are common.[1][8]

-

C-8 Position: Modifications here can affect activity against specific topoisomerases.[1]

Experimental Workflow for Elucidating Antibacterial Mechanism:

Caption: Workflow for elucidating the antibacterial mechanism of quinolinones.

Detailed Protocol: DNA Gyrase Supercoiling Assay

-

Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, ATP, and varying concentrations of the quinolinone compound in an appropriate buffer.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.

-

Termination: Stop the reaction by adding a stop buffer containing a DNA intercalating dye (e.g., ethidium bromide) and loading dye.

-

Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

-

Visualization and Analysis: Visualize the DNA bands under UV light and quantify the amount of supercoiled DNA. The inhibition of supercoiling by the quinolinone compound is indicative of gyrase inhibition.

Anticancer Agents: A Multi-pronged Attack on Cancer Cells

The quinolinone scaffold has given rise to a plethora of anticancer agents with diverse mechanisms of action, targeting various hallmarks of cancer.[9][10][11]

2.2.1. Topoisomerase II Inhibition:

Similar to their antibacterial counterparts, some quinolinone derivatives exhibit anticancer activity by targeting human topoisomerase II.[2] These compounds stabilize the topoisomerase II-DNA cleavage complex, leading to DNA double-strand breaks and subsequent apoptosis in rapidly dividing cancer cells.[2]

2.2.2. Kinase Inhibition:

A significant number of quinolinone-based compounds function as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[12][13][14]

-

PI3K/Akt/mTOR Pathway: Certain quinolinone derivatives have been shown to be potent inhibitors of kinases within this critical pathway, such as PI3K and mTOR, leading to the induction of apoptosis in cancer cells.[15]

-

Receptor Tyrosine Kinases (RTKs): Several clinically approved quinolinone-based drugs, such as lenvatinib and bosutinib, target multiple RTKs including VEGFR, FGFR, PDGFR, and Src family kinases, thereby inhibiting tumor growth and angiogenesis.[9][14]

-

Other Kinases: Quinolinone derivatives have also been developed to inhibit other kinases implicated in cancer, such as Pim-1, FLT3, and CDKs.[14][16]

Caption: Simplified signaling pathway of quinolinone-based kinase inhibitors.

2.2.3. Phosphodiesterase (PDE) Inhibition:

Quinolinone derivatives have been identified as potent inhibitors of phosphodiesterases, particularly PDE5 and PDE10A.[17][18][19][20] Inhibition of these enzymes leads to an increase in intracellular levels of cyclic GMP (cGMP) or cyclic AMP (cAMP), which can modulate various cellular processes, including apoptosis in cancer cells.[20]

Quantitative Data for Selected Quinolinone-based Inhibitors:

| Compound Class | Target | Example Compound | IC50/Ki | Reference |

| Kinase Inhibitor | Pim-1 | Compound 12 | Competitive/Non-competitive | [14] |

| Kinase Inhibitor | c-Met | Compound 29 | 0.59 nM | [13] |

| PDE5 Inhibitor | PDE5 | Compound 7a | 0.27 nM | [19] |

| P2X7R Antagonist | P2X7 Receptor | Compound 16c | 4 nM | [21] |

| mIDH1 Inhibitor | mIDH1 | Compound 63 | Preclinical Candidate | [22] |

Modulators of the Central Nervous System (CNS)

The quinolinone scaffold is also found in compounds that act on the central nervous system, with applications in psychiatric and neurodegenerative disorders.

2.3.1. Antipsychotic Activity:

Some quinolinone derivatives exhibit antipsychotic properties, which are believed to be mediated through their interaction with dopamine and serotonin receptors.[23][24] Atypical antipsychotics often act as antagonists at dopamine D2 receptors and serotonin 5-HT2A receptors.[23][24] This dual action is thought to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[24]

2.3.2. G-Protein Coupled Receptor (GPCR) Modulation:

Beyond dopamine and serotonin receptors, quinolinone-based compounds have been developed as modulators of other GPCRs.[25][26][27][28] For instance, selective antagonists for the α2C-adrenoceptor have been identified from a series of 4-aminoquinolines.[29]

Experimental Workflow for Characterizing GPCR Ligands:

Caption: Workflow for characterizing quinolinone-based GPCR ligands.

Part 3: Future Directions and Conclusion

The remarkable chemical tractability and diverse biological activities of quinolinone-based compounds ensure their continued prominence in drug discovery.[30][31][32] Future research will likely focus on the development of highly selective inhibitors for specific kinase isoforms, the exploration of novel GPCR targets, and the design of compounds with improved pharmacokinetic and safety profiles. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation quinolinone therapeutics.

This guide has provided a comprehensive overview of the multifaceted mechanisms of action of quinolinone-based compounds. By understanding the intricate interplay between chemical structure, molecular target, and biological response, researchers can continue to harness the power of this versatile scaffold to address a wide range of unmet medical needs.

References

- 1. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 11. Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijmphs.com [ijmphs.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 17. Synthesis and in vivo evaluation of novel quinoline derivatives as phosphodiesterase 10A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quinolines as extremely potent and selective PDE5 inhibitors as potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel Pyrazolo[4, 3-c]Quinolin-3-One Derivatives as PDE5A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders [mdpi.com]

- 25. Natural Compounds as Guides for the Discovery of Drugs Targeting G-Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Drug Repurposing on G Protein-Coupled Receptors Using a Computational Profiling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 28. azolifesciences.com [azolifesciences.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. mdpi.com [mdpi.com]

- 31. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 32. jddtonline.info [jddtonline.info]

The 4-Hydroxy-2-Quinolinone Scaffold: A Technical Guide to a Privileged Core in Drug Discovery

Abstract

The 4-hydroxy-2-quinolinone core is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide array of potent biological activities.[1][2] This technical guide provides an in-depth analysis of the diverse pharmacological properties of this heterocyclic system, intended for researchers, scientists, and drug development professionals. We will dissect the key structure-activity relationships (SAR), explore the underlying mechanisms of action, and provide validated, field-proven experimental protocols for assessing the biological activities of novel derivatives. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices and molecular design, empowering research teams to leverage this versatile scaffold for next-generation therapeutics.

The 4-Hydroxy-2-Quinolinone Core: Structural and Chemical Rationale

The 4-hydroxy-2-quinolinone, a nitrogen-containing heterocyclic aromatic compound, is a cornerstone for drug discovery.[1] Its power lies in its unique structural features: a fused bicyclic system that provides a rigid framework, and keto-enol tautomerism that allows for diverse chemical interactions. The scaffold's planarity and hydrogen bonding capabilities (both donor and acceptor) make it an ideal candidate for interacting with a wide range of biological targets. These properties contribute to its classification as a privileged structure, capable of exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective.[1][3]

Anticancer Activity: Precision Targeting of Oncogenic Pathways

Quinoline and its derivatives have been extensively studied for their potential in developing anticancer drugs.[4][5] The 4-hydroxy-2-quinolinone scaffold, in particular, has yielded compounds that target several hallmarks of cancer.

Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effects of these scaffolds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For example, certain N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been investigated as potent inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a key target in cancer therapy.[1] The scaffold acts as a template for designing molecules that can fit into the ATP-binding pocket of these kinases, disrupting their function and halting downstream proliferation and survival signals.

Structure-Activity Relationship (SAR) Insights

The biological activity of the quinolinone core can be finely tuned through substitutions at various positions.

-

Position 3: Substitution with carboxamide moieties has proven particularly effective. Tasquinimod, a quinolinone-3-carboxamide, demonstrates potent anti-tumor and antiangiogenic properties.[1]

-

Nitrogen (N1): Alkylation or arylation at the N1 position significantly influences the molecule's lipophilicity and, consequently, its cellular uptake and target engagement.

-

Benzene Ring: Substitutions on the fused benzene ring (e.g., at C6 or C7) can enhance potency and selectivity. For instance, the introduction of a fluorine atom at C6 has been shown to dramatically improve antibacterial activity in related quinolone drugs, a principle that can be extrapolated to anticancer design.[3]

Data Spotlight: In Vitro Cytotoxicity of Quinolinone Derivatives

The efficacy of novel anticancer compounds is initially screened using in vitro cytotoxicity assays against various cancer cell lines. The table below presents representative data for 4-hydroxyquinoline derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| IVg ¹ | A549 (Lung) | 0.0298 | [6] |

| IVg ¹ | MDA-MB (Breast) | 0.0338 | [6] |

| 20 | Colo 320 (Colon) | 4.61 | [7] |

| 13b | Colo 320 (Colon) | 4.58 | [7] |

| 3g ² | HCT116 (Colon) | Promising | [5] |

| ¹ 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one | |||

| ² Specific IC50 value noted as promising but not quantified in the abstract. |

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method fundamental to in vitro drug screening. It measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][9] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[9][10]

Principle: The amount of formazan produced is directly proportional to the number of viable cells.[9] This allows for the quantitative determination of a compound's cytotoxic effect.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells (e.g., A549, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test quinolinone compounds in culture medium. Replace the old medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10][12] Following treatment incubation, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[11][12]

-

Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization solution, to each well to dissolve the purple formazan crystals.[11][12]

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance of the solution using a microplate spectrophotometer at a wavelength of 570 nm.[10][11]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualization: Anticancer Mechanism of Action

References

- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. mdpi.com [mdpi.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. clyte.tech [clyte.tech]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

Literature review on Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

An In-Depth Technical Guide to Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Authored by: A Senior Application Scientist

This compound stands as a cornerstone molecule within the vast and pharmacologically significant family of quinolones. While seemingly a specific entity, its true value lies in its representation of the 4-hydroxy-2-quinolone core, a "privileged scaffold" that has been the foundation for a multitude of therapeutic agents.[1][2][3] The inherent structural features of this molecule—a planar heterocyclic system capable of tautomerism, multiple sites for chemical modification, and the capacity to engage in various biological interactions—make it a subject of intense interest for researchers, medicinal chemists, and drug development professionals.[4][5] This guide aims to provide a comprehensive technical overview, delving into the synthesis, chemical intricacies, and the broad spectrum of biological activities associated with this compound and its derivatives, thereby offering a roadmap for its effective utilization in research and development.

Core Synthesis: The Conrad-Limpach-Knorr Reaction and Beyond

The most established and widely utilized method for the synthesis of this compound is the Conrad-Limpach-Knorr synthesis .[6][7][8] This reaction provides a robust and versatile route to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters.[9][10]

Mechanistic Insights: A Tale of Condensation and Cyclization

The Conrad-Limpach synthesis is a two-stage process that hinges on careful temperature control to direct the regioselectivity of the final product.[8]

-

Formation of the Enamine Intermediate: The reaction commences with the acid-catalyzed condensation of an aniline with a β-ketoester, in this case, diethyl malonate. At lower temperatures (typically below 140°C), the nucleophilic aniline attacks the ketone carbonyl of the β-ketoester, leading to the formation of a Schiff base, which rapidly tautomerizes to the more stable β-enamino ester intermediate.[8][10]

-

Thermal Cyclization: The crucial step is the high-temperature intramolecular cyclization of the enamino ester. At temperatures around 250°C, the aromatic ring of the aniline moiety acts as a nucleophile, attacking the ester carbonyl. This is an electrocyclic ring-closing reaction, which, after the elimination of ethanol and subsequent tautomerization, yields the final 4-hydroxy-2-quinolone product.[8][10]

It is critical to distinguish this pathway from the Knorr quinoline synthesis, where at higher initial temperatures, the aniline attacks the ester group first, leading to a β-keto anilide intermediate that cyclizes to form the isomeric 2-hydroxyquinoline.[8]

Diagram 1: The Conrad-Limpach Synthesis Workflow A simplified workflow for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

The following is a generalized, self-validating protocol for the synthesis of this compound, based on the principles of the Conrad-Limpach reaction.

Materials:

-

Aniline

-

Diethyl malonate

-

Paraffin oil or Dowtherm A (as a high-boiling solvent)

-

Ethanol

-

Hydrochloric acid (catalytic amount)

Procedure:

-

Enamine Formation:

-

In a round-bottom flask, combine equimolar amounts of aniline and diethyl malonate.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture at 110-120°C for 1-2 hours, allowing for the removal of water, which is a byproduct of the condensation. The reaction progress can be monitored by TLC.

-

Upon completion, remove the excess unreacted starting materials under reduced pressure. The resulting product is the crude ethyl β-anilinoacrylate intermediate.

-

-

Cyclization:

-

In a separate flask equipped with a reflux condenser and a thermometer, heat a high-boiling solvent like paraffin oil or Dowtherm A to 250°C.

-

Add the crude intermediate from the previous step dropwise to the hot solvent. Maintain the temperature at 250-260°C.

-

The cyclization is typically rapid and is accompanied by the evolution of ethanol. Hold the reaction at this temperature for 15-30 minutes after the addition is complete.

-

Allow the reaction mixture to cool to below 100°C.

-

-

Isolation and Purification:

-

Carefully add petroleum ether or hexane to the cooled mixture to precipitate the product.

-

Collect the crude solid by filtration and wash thoroughly with petroleum ether to remove the high-boiling solvent.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure this compound as a crystalline solid.

-

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by two key features: its tautomeric nature and the reactivity of its heterocyclic core.

The Keto-Enol Tautomerism

A fundamental property of 4-hydroxy-2-quinolones is their existence as a mixture of tautomers. The title compound exists in a dynamic equilibrium between the 4-hydroxy-2(1H)-one form and the 4-quinolone (keto) form.[8][11] Spectroscopic and crystallographic studies have shown that in the solid state and in most solvents, the 2-oxo-4-hydroxy tautomer is the predominant form.[12][13] This stability is attributed to the formation of a conjugated system and intramolecular hydrogen bonding.

Diagram 2: Tautomeric Equilibrium The equilibrium between the 4-hydroxy and 4-oxo forms.

(Note: A representative structure is shown as the true diketo tautomer is less common for this specific compound.)

A Hub of Reactivity

The 4-hydroxy-2-quinolone scaffold is a versatile platform for further chemical modifications.[4][14] The molecule possesses both nucleophilic and electrophilic centers.[4]

-

Alkylation and Acylation: The hydroxyl group at C4 and the nitrogen atom at position 1 can be readily alkylated or acylated under appropriate conditions to generate a diverse library of derivatives.

-

Reactions at C3: The carbon at position 3 is highly activated due to the influence of the adjacent electron-withdrawing carbonyl group and the electron-donating hydroxyl group.[4] This position is susceptible to various reactions, including allylation, benzylation, and olefination.[4]

-

Multicomponent Reactions: The compound can participate in complex multicomponent reactions, such as Ugi-type condensations, leveraging its enol character to construct intricate molecular architectures.[15]

-

Halogenation: The 4-hydroxyl group can be converted to a chloro group, creating a reactive intermediate for nucleophilic substitution reactions, which is a common strategy to introduce further diversity.[16]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. The following table summarizes the expected characteristic signals.[4][17]

| Technique | Characteristic Features |

| ¹H NMR | - Aromatic protons (H5-H8) appear as multiplets in the range of δ 7.1-7.9 ppm. - The NH proton signal is typically observed as a broad singlet at δ 11.0-12.0 ppm. - The enolic OH proton is a broad singlet, often downfield, above δ 12.0 ppm. - The ethyl ester protons show a characteristic triplet and quartet. |

| ¹³C NMR | - The C2 carbonyl carbon resonates downfield around δ 160-165 ppm. - The C4 carbon bearing the hydroxyl group appears around δ 170-175 ppm. - Aromatic carbons are observed in the typical range of δ 115-140 ppm. |

| IR (cm⁻¹) | - A broad band for O-H stretching is observed around 3300-3400 cm⁻¹. - The C=O stretching of the quinolone ring is seen around 1650-1660 cm⁻¹. - The ester carbonyl stretch appears around 1700-1720 cm⁻¹. - C=C aromatic stretching is observed around 1500-1600 cm⁻¹. |

| UV-Vis (in Methanol) | - Two major absorption bands are typically observed around 270 nm and 315 nm.[4] |

A Spectrum of Biological and Pharmacological Activities

The 4-hydroxy-2-quinolone scaffold is a prolific source of biologically active compounds, and derivatives of the title compound have been explored for a wide range of therapeutic applications.[1][2][5][18]

Antimicrobial and Antifungal Activity